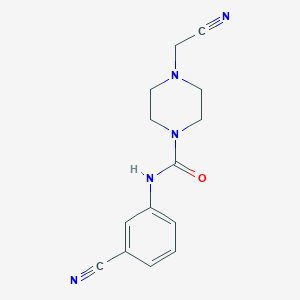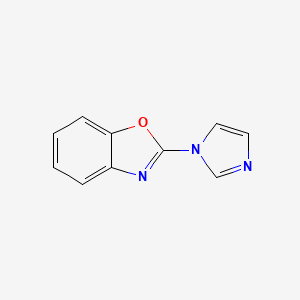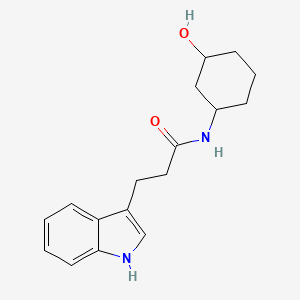![molecular formula C15H23N3O2 B7575906 N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide, also known as N-(3-acetamidophenethyl)-4-(methylamino)butanamide or simply as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and euphoric properties. However, its use is associated with a high risk of addiction, overdose, and death.
Mécanisme D'action
The mechanism of action of U-47700 involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways that mediate its analgesic effects. U-47700 is a full agonist of the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This leads to the release of endogenous opioids such as endorphins, which further enhance the analgesic effects of U-47700.
Biochemical and Physiological Effects:
U-47700 produces several biochemical and physiological effects in the body. Its primary effect is the relief of pain, which is mediated by its binding to the mu-opioid receptor. U-47700 also produces sedation, euphoria, and a sense of well-being, which are mediated by its effects on other neurotransmitter systems such as dopamine and serotonin. However, U-47700 can also produce several negative effects, including respiratory depression, nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages and limitations for use in lab experiments. Its potent analgesic effects make it a useful tool for investigating the mechanisms of pain and the role of the mu-opioid receptor in mediating analgesia. However, its potential for abuse and addiction, as well as its negative side effects, make it a challenging compound to work with. Researchers must take precautions to ensure the safety of themselves and their subjects when working with U-47700.
Orientations Futures
Future research on U-47700 will likely focus on its potential as a therapeutic agent for the treatment of pain and other medical conditions. However, given its potential for abuse and addiction, researchers will need to carefully consider the risks and benefits of using U-47700 in clinical settings. In addition, future research may investigate the development of new compounds that target the mu-opioid receptor with greater selectivity and fewer side effects.
Méthodes De Synthèse
U-47700 is a synthetic compound that can be synthesized by several methods. The most common method involves the reaction of 3-acetamidophenethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield U-47700. Other methods involve the use of different starting materials or reagents, but the basic chemical structure of U-47700 remains the same.
Applications De Recherche Scientifique
U-47700 has been used in several scientific research studies to investigate its analgesic properties and mechanism of action. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been shown to have high affinity for the delta-opioid receptor, which may contribute to its analgesic effects. In addition, U-47700 has been found to have lower affinity for the kappa-opioid receptor, which is associated with dysphoria and other unpleasant effects.
Propriétés
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(17-15(20)8-5-9-16-3)13-6-4-7-14(10-13)18-12(2)19/h4,6-7,10-11,16H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJKUBLULVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)




![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)